
ADENOSINE-2 8-3H 5/'-DIPHOSPHATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ADENOSINE-2 8-3H 5/‘-DIPHOSPHATE is a compound that belongs to the class of purine ribonucleoside 2’,5’-bisphosphates. It is an important organic compound involved in various biochemical processes, particularly in energy transfer and signal transduction within cells. This compound consists of a sugar backbone attached to adenine and two phosphate groups bonded to the 5’ carbon atom of ribose .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ADENOSINE-2 8-3H 5/'-DIPHOSPHATE typically involves the phosphorylation of adenosine. One common method is the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective formation of the diphosphate ester .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where enzymes like adenosine kinase catalyze the phosphorylation of adenosine. This method is advantageous due to its specificity and efficiency under mild conditions. Additionally, large-scale production may utilize bioreactors to maintain optimal conditions for enzyme activity .
Analyse Chemischer Reaktionen
Types of Reactions
ADENOSINE-2 8-3H 5/'-DIPHOSPHATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine triphosphate (ATP) or adenosine monophosphate (AMP).
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: ATP and AMP are major products.
Reduction: Reduced forms of adenosine derivatives.
Substitution: Various substituted adenosine phosphates.
Wissenschaftliche Forschungsanwendungen
ADENOSINE-2 8-3H 5/'-DIPHOSPHATE has numerous applications in scientific research:
Chemistry: Used as a reagent in studying phosphorylation reactions and enzyme kinetics.
Biology: Plays a role in signal transduction pathways and energy transfer within cells.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases and as a diagnostic marker.
Industry: Utilized in the production of nucleotide analogs and as a component in biochemical assays
Wirkmechanismus
The mechanism of action of ADENOSINE-2 8-3H 5/'-DIPHOSPHATE involves its interaction with specific receptors and enzymes. It acts as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel. This interaction prevents ADP-induced platelet aggregation and deformation, thereby modulating various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine Triphosphate (ATP): Contains one more phosphate group than ADENOSINE-2 8-3H 5/'-DIPHOSPHATE.
Adenosine Monophosphate (AMP): Contains one fewer phosphate group.
Adenosine 5’-Diphosphate Ribose (ADPR): An intracellular signaling molecule generated from nicotinamide adenine dinucleotide (NAD+)
Uniqueness
This compound is unique due to its specific interaction with P2Y1 and P2X1 receptors, which distinguishes it from other adenosine phosphates. Its role in preventing platelet aggregation and its use in affinity chromatography for enzyme purification further highlight its distinct properties .
Eigenschaften
CAS-Nummer |
178603-74-2 |
|---|---|
Molekularformel |
C10H15N5Na3O10P2 |
Molekulargewicht |
500.188 |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-amino-2,8-ditritiopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;sodium |
InChI |
InChI=1S/C10H15N5O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/t4-,6-,7-,10-;;;/m1.../s1/i2T,3T;;; |
InChI-Schlüssel |
VJZLETZZUNQROW-PPJGGCEGSA-N |
SMILES |
C1=NC2=C(C(=N1)N)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O.[Na].[Na].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


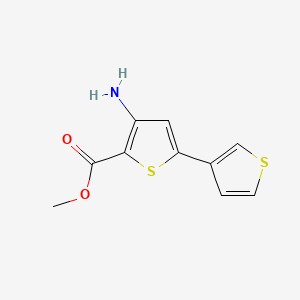
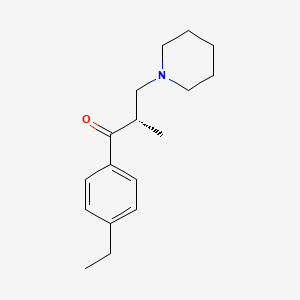
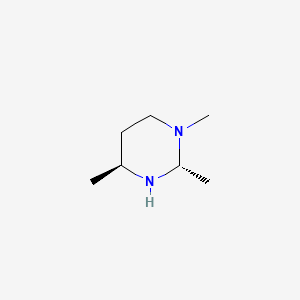
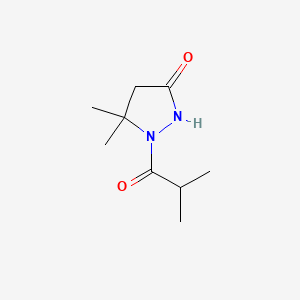


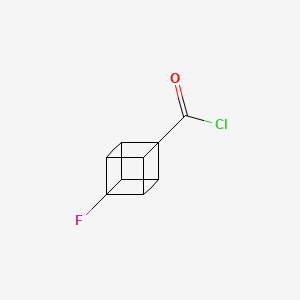
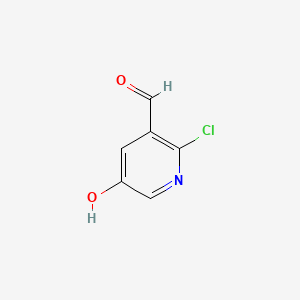
![{Benzyl-[2-(benzyl-ethoxycarbonylmethyl-amino)-ethyl]-amino}-acetic acid ethyl ester](/img/structure/B575442.png)
